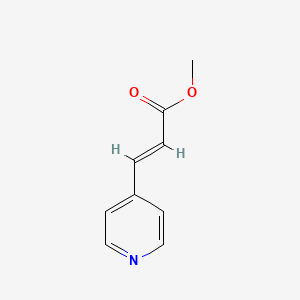

METHYL-3-(4-PYRIDYL)ACRYLATE

Description

Contextualization within Pyridine-Containing Organic Compounds

Pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in organic chemistry. openaccessjournals.comnih.gov Its derivatives are ubiquitous, found in natural products like vitamins and alkaloids, and form the core scaffold of numerous pharmaceutical agents and functional materials. nih.govmdpi.com The nitrogen atom in the pyridine ring imparts distinct chemical properties, including basicity and the ability to coordinate with metal ions, which influences the reactivity, stability, and pharmacological profiles of pyridine-containing compounds. openaccessjournals.commdpi.com

The structural versatility of the pyridine nucleus allows for its easy conversion into a wide array of functional derivatives, making it a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net Researchers have extensively explored pyridine compounds for their potential therapeutic applications, including antimicrobial, antiviral, and anticancer activities. mdpi.comijcrt.org Methyl-3-(4-pyridyl)acrylate (B1599253), featuring a pyridine ring, is thus situated within this important class of compounds, inheriting the potential for diverse chemical transformations and applications stemming from the pyridine moiety.

Overview of Research Trajectories for Acrylate (B77674) Esters in Chemical Science

Acrylate esters are a class of organic compounds derived from acrylic acid and various alcohols. giiresearch.com They are highly valued as monomers in the production of a wide range of polymers and copolymers, which are essential components in the manufacturing of adhesives, coatings, paints, textiles, and plastics. giiresearch.commaximizemarketresearch.com The defining feature of acrylate esters is the carbon-carbon double bond conjugated to an ester group, which allows for facile polymerization and other addition reactions.

The research trajectories for acrylate esters are largely driven by the demand for new materials with specific properties. Their polymers are prized for their excellent weather resistance, flexibility, and adhesion. giiresearch.com Common examples like methyl acrylate, ethyl acrylate, and butyl acrylate are produced on a large industrial scale. giiresearch.com The ongoing research in this field focuses on developing novel acrylate monomers to create polymers with tailored characteristics, such as enhanced thermal stability, specific optical properties, or biocompatibility. The investigation into this compound aligns with this trend, as it represents a specialized monomer with the potential to introduce unique functionalities into polymer chains.

Rationale for Focused Investigation on this compound

The scientific interest in this compound stems directly from its bifunctional nature. It uniquely combines the properties of a pyridine derivative and an acrylate ester, making it a valuable building block in several areas of chemical research. lookchem.com

The presence of the pyridine ring introduces several key features:

Coordination Chemistry: The nitrogen atom can act as a ligand, allowing for the formation of coordination complexes with various metal ions. This opens up possibilities in catalysis and the design of metal-organic frameworks (MOFs).

Supramolecular Chemistry: The pyridine ring can participate in hydrogen bonding and π-π stacking interactions, enabling the construction of well-defined supramolecular architectures.

Biological Activity: Given the prevalence of pyridine scaffolds in pharmaceuticals, this compound and its derivatives are of interest for biological screening.

The acrylate moiety provides a reactive handle for:

Polymerization: The double bond allows for the synthesis of polymers with pendant pyridine groups. These polymers can exhibit interesting properties such as pH-responsiveness, metal-chelating capabilities, and potential for use in drug delivery systems. researchgate.net

Organic Synthesis: The acrylate group is a versatile functional group that can undergo a variety of chemical transformations, making the compound a useful intermediate in the synthesis of more complex molecules.

The focused investigation of this compound is therefore driven by the potential to create novel materials and molecules that leverage the synergistic effects of its two key functional groups. Research into its synthesis, reactivity, and polymerization behavior provides fundamental knowledge that can be applied to the development of advanced materials with applications in diverse fields.

Detailed Research Findings

Synthesis of this compound

A common method for the synthesis of this compound is the Heck reaction. This involves the palladium-catalyzed cross-coupling of a halopyridine with methyl acrylate. One documented procedure involves reacting 4-bromopyridine (B75155) with methyl acrylate in the presence of a palladium acetate (B1210297) catalyst, a phosphine (B1218219) ligand such as tri-(o-tolyl)phosphine, and a base like triethylamine (B128534) in a solvent such as acetonitrile (B52724). prepchem.com The reaction is typically carried out at an elevated temperature in a sealed vessel. prepchem.com

Table 1: Synthesis of this compound via Heck Reaction

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature | Yield | Reference |

| 4-Bromopyridine | Methyl acrylate | Palladium acetate | Tri-(o-tolyl)phosphine | Triethylamine | Acetonitrile | 120 °C | Not specified | prepchem.com |

This interactive table summarizes a synthetic route to this compound. Clicking on the reference will provide more detailed information.

Physicochemical Properties

The properties of this compound are influenced by both the pyridine ring and the methyl acrylate group.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₉NO₂ |

| Molecular Weight | 163.17 g/mol |

| Appearance | Not specified in provided search results |

| Boiling Point | Not specified in provided search results |

| Melting Point | Not specified in provided search results |

| Solubility | Not specified in provided search results |

This table presents key physicochemical data for this compound. Further experimental data is needed to complete this profile.

Crystallographic Data

While specific crystal structure data for this compound was not found in the provided search results, analysis of similar structures provides insight into its likely molecular geometry. For instance, the crystal structure of methyl (E)-3-(4-acetoxyphenyl)acrylate reveals a nearly planar conformation of the acrylate moiety and the aromatic ring. researchgate.net Similarly, studies on methyl 2-cyano-3-(pyridyl)acrylates indicate that the molecule often adopts a syn-periplanar conformation across the carbon-carbon double bond, which is stabilized by conjugation. It is reasonable to infer that this compound would also exhibit a relatively planar structure to maximize π-electron delocalization between the pyridine ring and the acrylate system. The crystal packing would likely be influenced by intermolecular interactions such as C-H···O and C-H···N hydrogen bonds, as well as potential π-π stacking of the pyridine rings.

Polymerization and Applications in Materials Science

The acrylate functionality of this compound makes it a valuable monomer for polymerization. The resulting polymers, poly(this compound), would feature pendant pyridine groups along the polymer backbone. Such polymers are of significant interest in materials science. For example, new acrylate and methacrylate (B99206) monomers with pendant pyridine groups have been successfully synthesized and polymerized via atom transfer radical polymerization (ATRP). researchgate.net The resulting polymers have shown excellent solubility and are amenable to quaternization, which can be used to create water-soluble ionic polymers or poly(ionic liquid)s. researchgate.net

The presence of the basic pyridine units can impart pH-responsiveness to the polymer, making it a candidate for "smart" materials that change their properties in response to environmental stimuli. Furthermore, the ability of the pyridine nitrogen to coordinate with metal ions suggests applications in areas such as catalysis, environmental remediation (for the removal of heavy metal ions), and the development of responsive coatings and sensors.

Compound List

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-pyridin-4-ylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-12-9(11)3-2-8-4-6-10-7-5-8/h2-7H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDVKAIRVYWBGHI-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201274298 | |

| Record name | Methyl (2E)-3-(4-pyridinyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201274298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81124-49-4, 7340-34-3 | |

| Record name | Methyl (2E)-3-(4-pyridinyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81124-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridineacrylic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007340343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridineacrylic acid, methyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl (2E)-3-(4-pyridinyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201274298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl (2E)-3-(pyridin-4-yl)prop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 3 4 Pyridyl Acrylate and Its Structural Analogs

Direct Synthetic Routes to Methyl-3-(4-pyridyl)acrylate (B1599253)

Direct methods for synthesizing this compound often involve the formation of the carbon-carbon double bond of the acrylate (B77674) group. Key approaches include Knoevenagel condensation, Horner-Wadsworth-Emmons olefination, and direct esterification or transesterification.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a widely utilized and efficient method for preparing 3-(pyridin-4-yl)acrylic acid derivatives. This reaction typically involves the condensation of 4-pyridinecarboxaldehyde (B46228) with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters. bas.bg The reaction is often carried out in the presence of a base like pyridine (B92270), which can also serve as the solvent. For instance, refluxing a mixture of 4-pyridinecarboxaldehyde and malonic acid in pyridine for several hours, followed by acidification, can yield (E)-3-(pyridin-4-yl)acrylic acid in high yields. This acrylic acid can then be esterified to produce this compound.

A notable variation is the Doebner modification of the Knoevenagel condensation, which allows for the condensation of aldehydes with compounds containing carboxylic acid groups and includes a pyridine-induced decarboxylation step. organic-chemistry.org Catalyst-free Knoevenagel condensations have also been reported, offering an environmentally friendly alternative by using a mixture of water and ethanol (B145695) as the solvent at room temperature. bas.bg

| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product | Reference |

| 4-Pyridinecarboxaldehyde | Malonic Acid | Pyridine, reflux | (E)-3-(pyridin-4-yl)acrylic acid | |

| 4-Pyridinecarboxaldehyde | Methyl Cyanoacetate | H2O:EtOH, room temp. | (E)-Methyl-2-cyano-3-(pyridin-4-yl)acrylate | bas.bg |

Horner-Wadsworth-Emmons (HWE) Reaction Pathways

The Horner-Wadsworth-Emmons (HWE) reaction provides a powerful and stereoselective method for the synthesis of alkenes, particularly favoring the formation of (E)-isomers. wikipedia.org In the context of this compound synthesis, this reaction involves the olefination of 4-pyridinecarboxaldehyde with a phosphonate-stabilized carbanion, such as the one derived from trimethyl phosphonoacetate or methyl (diethylphosphono)acetate. chemicalbook.com The reaction is typically initiated by deprotonating the phosphonate (B1237965) ester with a strong base like sodium hydride or n-butyllithium in an aprotic solvent such as tetrahydrofuran (B95107) (THF). chemicalbook.com The resulting carbanion then reacts with the aldehyde to form the desired acrylate. This method offers good control over the double bond geometry.

Esterification and Transesterification Strategies

Once 3-(4-pyridyl)acrylic acid is synthesized, for example, via Knoevenagel condensation, it can be converted to its methyl ester through esterification. Standard esterification procedures, such as reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, can be employed. Alternatively, the acid can be activated, for instance, by converting it to an acyl chloride using thionyl chloride, followed by reaction with methanol.

Transesterification is another viable route, where an existing ester of 3-(4-pyridyl)acrylic acid is converted to the methyl ester by reaction with methanol in the presence of a suitable catalyst.

A direct synthesis of methyl 3-(4-pyridyl)propenoate has also been reported via a palladium-catalyzed Heck-type reaction between 4-bromopyridine (B75155) and methyl acrylate. prepchem.com

Derivatization from Pyridine and Acrylic Acid Precursors

The synthesis of structural analogs of this compound can be achieved by modifying the pyridine ring or the acrylic acid precursor before or after the main acrylate-forming reaction.

Synthesis of Substituted Acrylic Acids as Intermediates

The properties of the final compound can be tuned by introducing substituents onto the acrylic acid backbone. One common strategy is to use substituted malonic acid derivatives in the Knoevenagel condensation. For example, using a substituted malonic acid with 4-pyridinecarboxaldehyde will result in a 2-substituted-3-(4-pyridyl)acrylic acid.

Furthermore, α,β-unsaturated carboxylic acids can be synthesized through various methods, including Rh(III)-catalyzed decarboxylative coupling with α,β-unsaturated O-pivaloyl oximes. nih.govacs.org This approach allows for the creation of diversely substituted pyridines. nih.govacs.org

Functionalization of Pyridine Moieties Pre- or Post-Acrylate Formation

The pyridine ring itself is a versatile scaffold that can be functionalized to create a wide array of analogs. Due to the electron-deficient nature of the pyridine ring, direct electrophilic substitution is challenging. beilstein-journals.org However, various strategies exist for its functionalization.

Pre-functionalization involves using a substituted pyridine derivative as the starting material. For instance, a substituted 4-pyridinecarboxaldehyde can be used in the Knoevenagel or HWE reaction to introduce substituents at various positions on the pyridine ring. The synthesis of 3-(2-chloro-pyridin-4-yl)-acrylic acid ethyl ester from 2-chloro-4-pyridinecarboxaldehyde is an example of this approach.

Post-functionalization involves modifying the pyridine ring after the acrylate moiety has been formed. This can include reactions like N-oxidation of the pyridine nitrogen. The resulting pyridine N-oxides can then undergo further reactions to introduce substituents. researchgate.net Additionally, methods for the late-stage functionalization of complex molecules containing pyridine rings have been developed, such as C–H fluorination followed by nucleophilic aromatic substitution, which allows for the introduction of various functional groups. acs.org

Catalytic Systems in the Synthesis of this compound

The choice of catalyst plays a crucial role in the synthesis of this compound, influencing reaction efficiency, yield, and conditions. Various catalytic systems have been explored, each with its own advantages and specific applications.

Organic bases are commonly employed as catalysts in the synthesis of acrylic acid derivatives. Their primary function is to act as a proton scavenger or to activate one of the reactants.

Pyridine: Pyridine and its derivatives can be effective catalysts in reactions such as the Knoevenagel condensation for the synthesis of related acrylic acids. In some esterification reactions, pyridine is used to neutralize the acid formed, driving the reaction forward. researchgate.netscispace.com The basicity and steric hindrance of the pyridine catalyst can influence the reaction yield. jocpr.com For instance, in certain acylation reactions, pyridine has been shown to be a more effective catalyst than triethylamine (B128534). jocpr.com

Triethylamine (TEA): Triethylamine is another widely used organic base in organic synthesis. It serves a similar role to pyridine in neutralizing acidic byproducts. scispace.com In the context of synthesizing this compound via Heck coupling, triethylamine is used as a base in conjunction with a palladium catalyst. prepchem.com However, in some reactions, the steric bulk of triethylamine's ethyl groups can hinder its ability to act as a catalyst compared to the less sterically hindered pyridine. jocpr.com

The selection between pyridine and triethylamine can significantly impact the outcome of the synthesis, with factors like the specific reaction mechanism and steric effects playing a determining role.

Inorganic bases and metal salts offer an alternative catalytic approach, often providing different reactivity and selectivity compared to organic bases.

Sodium Methylate (Sodium Methoxide): As a strong base, sodium methylate is utilized in various organic transformations. merckmillipore.comevonik.com It can be used as a catalyst in condensation reactions, such as the Claisen-Schmidt condensation, to produce cinnamate (B1238496) derivatives. researchgate.net In reactions involving acrylates, sodium methoxide (B1231860) can facilitate additions to the double bond. prepchem.com

Silver Acetate (B1210297): While less common, silver salts like silver acetate can catalyze certain addition reactions. For instance, it has been used to catalyze the reaction between aldehydes and methyl acrylate, although the mechanism may involve radical pathways. kyoto-u.ac.jp

Bismuth(III) Nitrate (B79036): Bismuth(III) nitrate has emerged as a versatile and environmentally friendly catalyst for various organic reactions. umich.edumdpi.comwiley-vch.de It can be used in one-pot syntheses and has been shown to be effective in the oxidation of alcohols and in Biginelli-type reactions. umich.edumdpi.com Its catalytic activity is also noted in the synthesis of dihydropyridones under solvent-free conditions. researchgate.net The use of bismuth(III) nitrate often involves mild reaction conditions and can be a greener alternative to more toxic catalysts. mdpi.comacs.org

Table 1: Comparison of Inorganic Catalysts in Acrylate Synthesis

| Catalyst | Typical Reaction Type | Key Advantages |

|---|---|---|

| Sodium Methylate | Condensation, Michael Addition | Strong base, readily available. merckmillipore.comresearchgate.net |

| Silver Acetate | Addition Reactions | Can catalyze specific additions. kyoto-u.ac.jp |

| Bismuth(III) Nitrate | Oxidation, Condensation | Environmentally friendly, versatile. umich.edumdpi.com |

Transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, represents a powerful and widely used method for forming carbon-carbon bonds, including the synthesis of this compound. eie.grchemie-brunschwig.chresearchgate.net

The Heck reaction is a prominent example, involving the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst. prepchem.comeie.gr For the synthesis of this compound, this typically involves the reaction of a 4-halopyridine with methyl acrylate. prepchem.com

A typical Heck reaction for this synthesis involves:

Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and effective catalyst precursor. prepchem.com

Ligand: Phosphine (B1218219) ligands, such as tri(o-tolyl)phosphine, are often used to stabilize the palladium catalyst and promote the desired reactivity.

Base: An organic base like triethylamine is required to neutralize the hydrogen halide formed during the reaction. prepchem.com

Solvent: A polar aprotic solvent such as acetonitrile (B52724) is often employed. prepchem.com

The reaction mixture is typically heated to facilitate the coupling process. prepchem.com This methodology is highly versatile and tolerates a wide range of functional groups. chemie-brunschwig.ch

Other transition metals like rhodium and nickel have also been investigated for similar coupling reactions, sometimes offering different reactivity or selectivity. rsc.orgmdpi.com

Inorganic Base and Metal Salt Catalysis (e.g., Sodium Methylate, Silver Acetate, Bi(III)Nitrate)

Advanced Synthetic Techniques and Green Chemistry Considerations

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient synthetic methods. royalsocietypublishing.org This includes the use of alternative energy sources and the reduction or elimination of hazardous solvents.

The use of ultrasound irradiation can significantly accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govmdpi.comresearchgate.net This technique, known as sonochemistry, promotes reactions through acoustic cavitation. researchgate.net

In the context of synthesizing compounds structurally related to this compound, ultrasound has been successfully applied to:

Condensation reactions: Ultrasound can dramatically reduce the reaction time for condensation reactions from hours to minutes. nih.gov

Cycloaddition reactions: Catalyst-free [3+2] cycloadditions have been achieved using ultrasound. smolecule.com

Radical cascade reactions: The sono-Fenton process has been used for the rapid synthesis of indolines, with reactions completing in as little as 60 seconds. nih.gov

The benefits of ultrasound-assisted synthesis include improved energy efficiency and the ability to carry out reactions at lower temperatures. nih.gov

Eliminating organic solvents is a key goal of green chemistry, as they are often toxic, flammable, and contribute to environmental pollution. dergipark.org.trtandfonline.comtandfonline.com

Solvent-Free Reactions: Many reactions can be carried out under solvent-free conditions, either by grinding the solid reactants together or by heating a neat mixture of the reactants. dergipark.org.trtandfonline.com This approach can lead to higher reaction rates and simpler work-up procedures. mdpi.com For example, the Hantzsch-like condensation to form functionalized pyridines has been successfully performed under solvent-free conditions. conicet.gov.ar Microwave irradiation is often combined with solvent-free conditions to further enhance reaction rates. dergipark.org.tr

Aqueous Reaction Conditions: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. mdpi.com Performing organic reactions in water can offer unique reactivity and selectivity. For example, ultrasound-assisted synthesis of various heterocyclic compounds has been shown to be highly efficient in water, often providing better yields in shorter times compared to organic solvents. mdpi.comresearchgate.net

Table 2: Green Chemistry Approaches in Synthesis

| Technique | Description | Advantages |

|---|---|---|

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to promote reactions. | Faster reaction rates, higher yields, energy efficient. nih.govnih.gov |

| Solvent-Free Conditions | Reactions conducted without a solvent. | Reduced waste, simpler work-up, often faster. dergipark.org.trmdpi.com |

| Aqueous Conditions | Use of water as the reaction solvent. | Environmentally benign, safe, can enhance reactivity. mdpi.comresearchgate.net |

Mechanistic Investigations of Reactions Involving Methyl 3 4 Pyridyl Acrylate

Fundamental Organic Reaction Mechanisms

Michael Addition Pathways and Proton Transfer Processes

The Michael addition, a cornerstone of carbon-carbon bond formation, is a highly relevant reaction pathway for methyl-3-(4-pyridyl)acrylate (B1599253). The electron-withdrawing nature of the acrylate (B77674) group makes the β-carbon susceptible to attack by nucleophiles.

In the context of this compound, the reaction mechanism often involves the activation of a Michael donor by a base, which then adds to the electron-deficient double bond. mdpi.com For instance, the aza-Michael addition of amines to methyl acrylate has been shown to be effectively catalyzed by copper-based metal-organic frameworks (CuBTC), highlighting the role of heterogeneous catalysts in promoting these reactions with high yields and chemoselectivity. researchgate.net The proposed mechanism involves the catalyst activating the vinyl group of the acrylate, thereby facilitating the nucleophilic attack by the amine. researchgate.net

Proton transfer is a critical and often rate-determining step in these reactions. researchgate.net The transfer of a proton can occur in a concerted or stepwise manner, and its dynamics can be significantly influenced by the solvent and the presence of proton transfer agents. dtic.milnih.gov For example, in the Michael addition of secondary amines to 2-vinyl pyridine (B92270), hexafluoroisopropanol (HFIP) has been shown to act as an effective solvent, facilitating a relay proton transfer step. researchgate.net The study of proton transfer processes in similar systems, such as the oxidation of 2-mercapto-5-methyl-l,3,4-thiadiazole, has revealed that weak bases like pyridine can facilitate the reaction by promoting the formation of the more reactive thiolate anion through bimolecular proton transfer. dtic.mil

The interplay between the Michael addition and subsequent intramolecular reactions can lead to the formation of complex heterocyclic structures. For example, a proposed mechanism for the formation of substituted piperidine-2,6-diones involves a Michael addition followed by an intramolecular imidation cascade. researchgate.net

Nucleophilic and Electrophilic Substitution Reactions on the Pyridine Ring

The pyridine ring of this compound can undergo both nucleophilic and electrophilic substitution reactions, although its reactivity is significantly influenced by the nitrogen atom.

Nucleophilic Substitution:

The pyridine ring is generally more susceptible to nucleophilic attack than benzene (B151609), particularly at the 2- and 4-positions, due to the electron-withdrawing effect of the nitrogen atom. abertay.ac.ukuoanbar.edu.iq This effect is further enhanced in pyridinium (B92312) salts, which are readily attacked by nucleophiles. abertay.ac.uk The presence of a substituent at the 4-position, as in this compound, makes this position a prime target for nucleophilic substitution, especially if the existing group is a good leaving group. google.com The process often proceeds through an addition-elimination mechanism. abertay.ac.uk

Kinetic studies of nucleophilic substitution reactions on 4-substituted-2,6-dinitrochlorobenzenes with pyridines have shown that the reaction rates are influenced by the substituents on both the substrate and the pyridine, as well as the solvent composition. researchgate.net These reactions are thought to proceed via an SNAr-Ad.E mechanism. researchgate.net

Electrophilic Substitution:

Conversely, the pyridine ring is less reactive towards electrophilic substitution than benzene because the nitrogen atom deactivates the ring. uoanbar.edu.iqquimicaorganica.org Electrophilic attack is generally favored at the 3- and 5-positions, as the intermediates formed by attack at the 2- or 4-positions are destabilized by placing a positive charge on the nitrogen atom. uoanbar.edu.iqquimicaorganica.org However, the reactivity can be modified by the presence of other substituents. For pyridine N-oxides, electrophilic substitution, such as nitration, occurs more readily and directs the incoming group to the 4-position. abertay.ac.uk

Hydrolysis and Transesterification Reaction Dynamics

The ester group of this compound is susceptible to hydrolysis and transesterification reactions.

Hydrolysis:

Hydrolysis of the ester can be catalyzed by either acid or base. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. Base-catalyzed hydrolysis (saponification) involves the attack of a hydroxide (B78521) ion on the carbonyl carbon. The free energy of hydrolysis of esters is related to the pKa of the corresponding carboxylic acid. cdnsciencepub.com

Transesterification:

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction is often catalyzed by acids, bases, or organometallic compounds. google.comacs.org For methyl (meth)acrylates, chemoselective transesterification can be achieved using sterically demanding catalysts, which favor the desired reaction over undesired Michael additions. researchgate.net For instance, sodium(I) or magnesium(II) aryloxides derived from 2,6-di-tert-butyl-4-methylphenol have been shown to be effective catalysts for this purpose. researchgate.net The mechanism is believed to involve the formation of monomeric and dimeric active species. researchgate.net

Stereochemical and Regiochemical Control in Reactions

E/Z Isomerism and Stereoselective Synthesis

The double bond in the acrylate moiety of this compound gives rise to the possibility of E/Z isomerism. The relative stability and reactivity of these isomers can play a crucial role in the stereochemical outcome of reactions.

The E/Z nomenclature system is used to designate the configuration of alkenes where the cis/trans system is ambiguous. uou.ac.inlibretexts.org The assignment is based on the Cahn-Ingold-Prelog priority rules for the substituents on each carbon of the double bond. uou.ac.inlibretexts.org If the higher priority groups are on the same side of the double bond, the isomer is designated as (Z), and if they are on opposite sides, it is designated as (E). uou.ac.inlibretexts.org

The photocatalytic E → Z isomerization of polarized alkenes has been studied, and the selectivity is influenced by the substituents on the alkene. acs.org This demonstrates that the configuration of the double bond can be controlled under specific reaction conditions.

Stereoselective synthesis aims to control the formation of a specific stereoisomer. In the context of reactions involving this compound, this can be achieved through various strategies. For example, the solid-state photochemical [2+2] cycloaddition of salts of trans-3-(4-pyridyl)acrylic acid has been shown to produce stereoisomers of cyclobutane (B1203170) derivatives with high selectivity. researchgate.net The stereochemical outcome is controlled by the anions present in the salts, which dictate the packing arrangement of the monomers in the crystal lattice. researchgate.net

Furthermore, stereoselective synthesis of complex molecules like 3,4-dihydro-7-nitrocoumarins has been achieved through isocyanide-based multicomponent reactions, yielding specific diastereoisomers. academie-sciences.fr The use of chiral auxiliaries is another common strategy to induce stereoselectivity in reactions such as the Diels-Alder reaction. acs.org

Regioselectivity in Cycloaddition Reactions

Cycloaddition reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions, are powerful tools for the construction of cyclic compounds. The regioselectivity of these reactions determines which of the possible constitutional isomers is formed.

In the context of this compound, the acrylate moiety can act as a dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions. The regiochemical outcome is governed by the electronic and steric properties of the reactants. acs.org

For example, in 1,3-dipolar cycloaddition reactions, the regioselectivity can be switched by confining the reactants within a molecular cage. rsc.org Studies on the reaction of 4-azido(alkyl)-pyridine-N-oxides with a propynyl-pyridinone derivative inside a bis-calix jst.go.jppyrrole cage showed that the regioselectivity switched from the 1,4-isomer to the 1,5-isomer of the triazole product depending on the length of the alkyl spacer on the azide. rsc.org

Theoretical studies, such as those using the frontier molecular orbital (FMO) model and density functional theory (DFT), are often employed to rationalize and predict the regioselectivity of cycloaddition reactions. researchgate.net For the 1,3-dipolar cycloaddition of diazomethane (B1218177) with methyl acrylate, calculations have shown that the reaction proceeds through an asynchronous concerted mechanism, and the observed regioselectivity can be explained by analyzing the activation energies and philicity indexes. researchgate.net

The use of aqueous media and catalysts can also influence the regioselectivity of cycloaddition reactions. academie-sciences.fr For instance, the Diels-Alder reaction between cyclopentadiene (B3395910) and methyl acrylate has been studied in deep eutectic solvents, demonstrating the potential of these green solvents to influence reaction rates. nih.gov

Photochemical and Photoinduced Reaction Mechanisms

This section explores the mechanistic details of photochemical reactions involving this compound, focusing on its dimerization, intramolecular electronic phenomena, and the role of external agents in initiating these transformations.

[2+2] Cycloaddition and Dimerization Mechanisms

The photochemical [2+2] cycloaddition is a characteristic reaction of olefins, including this compound, leading to the formation of cyclobutane dimers. This reaction is highly dependent on the spatial arrangement of the monomer units, which can be controlled by the physical state (solid-state vs. solution) and the use of templates.

In the solid state, the crystal packing of the reactant molecules pre-organizes the olefins for reaction. The head-to-head or head-to-tail orientation of the monomers in the crystal lattice dictates the stereochemistry of the resulting cyclobutane product. For salts of the related trans-3-(4-pyridyl)acrylic acid, different anions can control the parallel orientation of the monomers, leading to the stereoselective synthesis of either head-to-head or head-to-tail cyclobutane derivatives in quantitative yields. researchgate.net This photo-reactivity is often absent in solution, highlighting the critical role of solid-state pre-organization. researchgate.net

Metal ions can also serve as templates to direct the photodimerization. For instance, silver(I) complexes of 4-pyridyl acrylic acid, its methyl ester, and its amide have been shown to facilitate [2+2] photodimerization. acs.org In these complexes, argentophilic (Ag···Ag) interactions, assisted by nitrate (B79036) ions, template the olefin molecules. Irradiation of these complexes with UV or sunlight results in the formation of the corresponding head-to-head dimers in nearly 100% yields, as confirmed by ¹H NMR spectroscopy. acs.org In one case, the transformation from monomeric complex to dimeric product was observed to occur in a single-crystal-to-single-crystal fashion. acs.org The mechanism generally proceeds via the excitation of the olefin to its triplet state, which then reacts with a ground-state olefin to form a 1,4-diradical intermediate that subsequently closes to form the cyclobutane ring. The specific regioselectivity (head-to-head) observed in the templated reactions suggests a highly organized assembly where this approach is sterically or electronically favored. acs.orgnih.gov

Table 1: Templated [2+2] Photodimerization of Pyridyl Acrylate Derivatives

| Reactant | Template | Reaction Condition | Product | Yield | Source |

|---|---|---|---|---|---|

| 4-Pyridyl Acrylic Acid | Ag(I) / Nitrate | UV/Sunlight | Head-to-Head Dimer | ~100% | acs.org |

| This compound | Ag(I) / Nitrate | UV/Sunlight | Head-to-Head Dimer | Good | acs.org |

| 4-Pyridyl Acryl Amide | Ag(I) / Nitrate | UV/Sunlight | Head-to-Head Dimer | ~100% | acs.org |

Photoinduced Intramolecular Charge Transfer Phenomena

Molecules containing both electron-donating and electron-accepting moieties connected by a π-system, like this compound, can exhibit photoinduced intramolecular charge transfer (ICT). In this process, the absorption of a photon promotes the molecule to a locally excited (LE) state, from which it can relax to a new, lower-energy excited state characterized by a significant separation of charge.

Studies on analogous donor-acceptor systems provide insight into this mechanism. For example, (E)-3-(4-Methylamino-phenyl)-acrylic acid methyl ester, which features a strong donor (methylamino) and an acceptor (acrylate), displays dual fluorescence emissions. nih.gov These emissions are attributed to the initial LE state and a stabilized twisted intramolecular charge transfer (TICT) state. In the TICT state, the donor and acceptor groups twist relative to each other, a geometric change that facilitates a more complete charge separation. nih.gov Theoretical calculations using time-dependent density functional theory (TDDFT) support the existence of this stabilized twisted excited state, which is responsible for the red-shifted, charge-transfer emission. nih.gov

Similarly, other pyridinium derivatives are known to undergo efficient ICT. researchgate.netrsc.org In this compound, the pyridine ring acts as the electron-accepting unit, while the methyl acrylate portion can be considered part of the π-bridge or a weak donor. Upon photoexcitation, an electron is transferred from the acrylate end towards the pyridine ring, creating a transient dipole. The efficiency and characteristics of this ICT process are sensitive to solvent polarity, with more polar solvents typically stabilizing the charge-separated state. researchgate.net This phenomenon is fundamental to understanding the molecule's photophysical properties and its potential use in applications requiring light-induced electronic changes.

Role of Photosensitizers in Reaction Initiation

A photosensitizer is a molecule that absorbs light and then transfers the absorbed energy to another molecule, thereby inducing a chemical reaction in the second molecule without being consumed itself. researchgate.net Photosensitizers can initiate reactions like [2+2] cycloadditions by providing an alternative, often more efficient, pathway to generate the necessary reactive excited state of the substrate.

There are two main mechanisms for photosensitization:

Type I Mechanism: The excited photosensitizer directly reacts with the substrate, often through an electron or hydrogen atom transfer, to produce radical ions or free radicals that initiate the subsequent reaction. mdpi.com

Type II Mechanism: The excited photosensitizer transfers its energy to the substrate molecule, typically promoting it from its ground singlet state to a reactive triplet state. This is a common pathway for initiating [2+2] cycloadditions, which often proceed through a triplet state intermediate. A common Type II process involves the photosensitizer transferring energy to ground-state molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂). researchgate.netnih.gov

A variety of compounds can act as photosensitizers, with aromatic ketones like benzophenone (B1666685) and its derivatives being particularly common. researchgate.netgoogle.com These molecules efficiently absorb UV light to form a long-lived triplet state that can act as an energy-transfer agent. For a reaction like the dimerization of this compound, a suitable photosensitizer would be one whose triplet energy is higher than that of the acrylate. Upon irradiation, the sensitizer (B1316253) would absorb the light, undergo intersystem crossing to its triplet state, and then transfer this triplet energy to a molecule of this compound, which would then react with a ground-state molecule to form the dimer.

Enzyme Inhibition Mechanisms by this compound and Analogs

The chemical structure of this compound, specifically the α,β-unsaturated carbonyl system, suggests it can act as a mechanism-based enzyme inhibitor. This type of inhibition occurs when a substrate analog is processed by an enzyme, generating a reactive intermediate that covalently binds to the enzyme's active site, leading to irreversible inactivation.

The acrylate moiety is a well-known Michael acceptor, meaning it is susceptible to nucleophilic attack at the β-carbon. Many enzymes utilize nucleophilic amino acid residues, such as cysteine or lysine, in their catalytic mechanisms. A plausible inhibition mechanism for this compound involves the nucleophilic attack by a key residue in an enzyme's active site onto the electron-deficient double bond of the acrylate.

Detailed studies on the inhibition of pyruvate (B1213749) formate (B1220265) lyase (PFL) by the simple analogs acrylate and methacrylate (B99206) provide a strong model for this mechanism. acs.orgescholarship.org In this system, a cysteine thiyl radical in the PFL active site initiates the reaction. However, a more general mechanism applicable to many enzymes involves the attack of a cysteine thiol group (Cys-SH).

The proposed mechanism is as follows:

Binding: this compound binds to the enzyme's active site, likely mimicking a natural substrate.

Michael Addition: A nucleophilic cysteine residue in the active site attacks the β-carbon of the acrylate double bond.

Covalent Adduct Formation: This attack forms a stable covalent thioether bond between the enzyme and the inhibitor. acs.orgescholarship.org This covalent modification permanently blocks the active site, preventing the binding and turnover of the natural substrate, resulting in irreversible inhibition.

Research on synthetic pyruvate analogs as inhibitors for the pyruvate dehydrogenase complex (PDHC) further supports this concept. oncotarget.com Analogs like acetyl phosphinate act as potent competitive inhibitors that can also cause irreversible inactivation upon preincubation with the enzyme. oncotarget.com This highlights a common strategy where molecules that mimic the structure of a substrate can achieve potent and specific enzyme inhibition.

Table 2: Kinetic Parameters of PDHC Inhibition by Pyruvate Analogs

| Inhibitor | Inhibition Type | Ki (μM) | IC50 (μM) | Source |

|---|---|---|---|---|

| Acetyl Phosphinate (AcPH) | Competitive / Irreversible | 0.1 | ~0.2 | oncotarget.com |

| Acetyl Phosphonate (B1237965) Methyl Ester (AcPMe) | Competitive | 40 | >1000 | oncotarget.com |

Mentioned Compounds

Polymerization Science of Methyl 3 4 Pyridyl Acrylate and Its Analogs

Homopolymerization Studies

Free Radical Polymerization Kinetics and Control

The free radical polymerization of vinyl monomers is a cornerstone of polymer synthesis, and understanding the kinetics and control mechanisms is crucial for producing well-defined materials. While specific kinetic data for methyl-3-(4-pyridyl)acrylate (B1599253) is not extensively documented in readily available literature, a comprehensive understanding can be derived from studies of its close structural analogs, methyl acrylate (B77674) (MA) and methyl methacrylate (B99206) (MMA).

The kinetics of free radical polymerization are fundamentally described by the interplay of initiation, propagation, and termination steps. For acrylates, the propagation rate coefficients (k p) are a key parameter. It has been observed that for a series of acrylate monomers with varying ester groups, the k p values are remarkably similar. caltech.edu This suggests that the polymerization kinetics of this compound would be in a similar range to that of methyl acrylate under conventional free radical conditions.

However, conventional free radical polymerization often leads to polymers with broad molecular weight distributions and limited architectural control. To overcome these limitations, controlled radical polymerization (CRP) techniques have been developed. Atom Transfer Radical Polymerization (ATRP) is a particularly robust method for controlling the polymerization of acrylates and methacrylates. nih.gov In ATRP, a dynamic equilibrium is established between active propagating radicals and dormant species, typically through a transition metal complex. nih.gov This equilibrium minimizes the concentration of active radicals at any given time, thereby suppressing termination reactions and allowing for the synthesis of polymers with predetermined molecular weights and narrow polydispersity indices (PDI). nih.govresearchgate.net

For methyl acrylate, ATRP catalyzed by copper complexes with ligands such as N,N,N',N',N''-pentamethyldiethylenetriamine (PMDETA) or substituted bipyridines has been shown to proceed with first-order kinetics with respect to monomer concentration, indicating a constant number of active species throughout the polymerization. nih.gov The rate of polymerization in ATRP is dependent on the concentrations of monomer, initiator, and catalyst, as well as the equilibrium constant (K eq = k a /k d ), which reflects the ratio of the activation (k a ) and deactivation (k d ) rate constants. nih.gov

Computational studies using Density Functional Theory (DFT) have further illuminated the propagation kinetics of acrylates. These studies can predict the activation energies and rate constants for the addition of a radical to a monomer, providing insights into the reactivity of different acrylate derivatives. researchgate.net Such theoretical approaches could be applied to this compound to predict its polymerization behavior and guide the selection of optimal reaction conditions for controlled polymerization.

The termination mechanism in radical polymerization of acrylates and methacrylates is another critical aspect, involving either combination or disproportionation of two growing polymer radicals. For poly(methyl methacrylate) radicals, disproportionation is the dominant termination pathway, while for polystyrene radicals, combination is favored. researchgate.net The termination mechanism for poly(this compound) would likely be influenced by the steric and electronic effects of the pyridyl group.

A summary of typical conditions for the controlled radical polymerization of methyl acrylate is presented in the table below.

| Parameter | Condition | Reference |

| Polymerization Type | Atom Transfer Radical Polymerization (ATRP) | nih.gov |

| Monomer | Methyl Acrylate (MA) | nih.gov |

| Catalyst System | CuBr / dNbpy (4,4'-di(5-nonyl)-2,2'-bipyridine) | nih.gov |

| Initiator | Methyl 2-bromopropionate (MBrP) | nih.gov |

| Solvent | Bulk or solution (e.g., THF) | nih.gov |

| Temperature | Typically 50-100 °C | nih.gov |

Anionic Polymerization Mechanism and Active Center Stabilization

Anionic polymerization offers another powerful route to well-defined polymers, particularly for monomers with electron-withdrawing groups. However, the anionic polymerization of acrylic monomers, including this compound, is often complicated by side reactions. tdl.org The primary challenge lies in the high reactivity of the propagating carbanion, which can attack the carbonyl group of the ester in the monomer or the polymer backbone, leading to termination or branching. tdl.orgresearchgate.net

The active center in the anionic polymerization of acrylates is an enolate anion. Current time information in Bangalore, IN. The stability of this active center is paramount for achieving a "living" polymerization, where termination and chain transfer reactions are absent. For this reason, the choice of initiator, solvent, and temperature is critical. Initiators for anionic polymerization should have a reactivity comparable to that of the propagating species to ensure efficient initiation. mdpi.com

To mitigate side reactions and stabilize the propagating centers, several strategies have been developed. One effective approach is the use of stabilizing additives or ligands. These additives can modify the environment of the growing chain end, reducing its nucleophilicity while maintaining its reactivity towards monomer addition. Current time information in Bangalore, IN. Commonly used stabilizers for the anionic polymerization of (meth)acrylates include:

Alkali metal alkoxides: These can form mixed complexes with the propagating chain ends. Current time information in Bangalore, IN.

Alkali metal halides: Lithium chloride (LiCl) is frequently used and is known to decrease the rate of termination. mdpi.com

Alkylaluminiums: These can act as Lewis acids to coordinate with the active center. Current time information in Bangalore, IN.

The presence of the pyridyl group in this compound introduces additional complexity and potential for control. The nitrogen atom in the pyridine (B92270) ring can act as a Lewis base and interact with the counter-ion of the propagating chain end or with other components of the polymerization system. This interaction can influence the stereochemistry of the polymerization and the stability of the active center. In the anionic polymerization of methyl methacrylate (MMA), the use of pyridine as a solvent or additive has been shown to lead to the formation of highly syndiotactic polymers. rsc.org This is attributed to the coordination of pyridine to the propagating chain end, which directs the incoming monomer unit.

Furthermore, the electron-withdrawing nature of the pyridyl group is expected to activate the vinyl group of the monomer towards nucleophilic attack, potentially enhancing the rate of polymerization. mdpi.com However, the basicity of the pyridine nitrogen could also lead to side reactions with certain initiators or other components of the system. Therefore, careful selection of the reaction conditions is essential for the successful anionic polymerization of this compound.

A summary of key aspects of the anionic polymerization of acrylates is provided in the table below.

| Factor | Influence on Anionic Polymerization of Acrylates | Reference |

| Propagating Species | Enolate anion | Current time information in Bangalore, IN. |

| Side Reactions | Nucleophilic attack on the ester carbonyl group | tdl.orgresearchgate.net |

| Stabilization Strategies | Use of ligands (alkali metal alkoxides, LiCl), low temperatures | Current time information in Bangalore, IN.mdpi.com |

| Role of Pyridyl Group | Potential for coordination to the active center, influencing stereochemistry and stability | rsc.org |

Copolymerization with Diverse Monomers

Ethylene (B1197577)/Methyl Acrylate Copolymerization via Late Transition Metal Catalysts

The incorporation of polar monomers like acrylates into non-polar polyolefin backbones is a significant challenge in polymer chemistry. Early transition metal catalysts, such as Ziegler-Natta systems, are highly oxophilic and are readily deactivated by the polar functional groups of monomers like methyl acrylate. researchgate.netmdpi.com In contrast, late transition metal catalysts, particularly those based on palladium (Pd) and nickel (Ni), exhibit a lower oxophilicity and are more tolerant of polar functionalities. researchgate.netmdpi.commdpi.com

A breakthrough in this area was the development of α-diimine palladium and nickel catalysts by Brookhart and coworkers. mdpi.com These catalysts have demonstrated the ability to copolymerize ethylene with methyl acrylate, leading to the formation of functionalized polyethylenes. mdpi.comresearchgate.netacs.org The resulting copolymers are typically highly branched, with the acrylate units often located at the ends of the branches. mdpi.com

The mechanism of this copolymerization involves the migratory insertion of the monomers into the metal-alkyl bond of the catalyst. rsc.org For the incorporation of methyl acrylate, a 2,1-insertion (where the bond is formed between the metal and the carbon atom adjacent to the ester group) is generally favored. caltech.edu This leads to the formation of a stable five- or six-membered chelate intermediate, where the carbonyl oxygen of the acrylate coordinates to the metal center. caltech.edu

The structure of the catalyst, particularly the steric bulk of the ligands, plays a crucial role in the catalytic activity, the molecular weight of the resulting copolymer, and the level of acrylate incorporation. mdpi.comacs.org For instance, palladium catalysts with bulky aryl substituents on the α-diimine ligand have been shown to produce higher molecular weight copolymers with significant methyl acrylate incorporation. mdpi.comacs.org

More recent developments have focused on other ligand systems, such as phosphine-sulfonate and pyridylimino ligands. caltech.eduresearchgate.netacs.org Nickel catalysts with pyridylimino ligands have been used to produce hyperbranched ethylene-methyl acrylate copolymers with tunable amounts of incorporated methyl acrylate. acs.orgunits.itresearchgate.net The mode of acrylate incorporation (in-chain versus at the chain end) can also be influenced by the catalyst structure and the reaction conditions. mdpi.comresearchgate.net

A summary of representative late transition metal catalyst systems for ethylene/methyl acrylate copolymerization is presented below.

| Catalyst Type | Metal Center | Typical Ligand | Resulting Copolymer Structure | Reference |

| α-Diimine | Pd, Ni | Bulky N-aryl substituted α-diimines | Highly branched, acrylate at chain ends | mdpi.comacs.org |

| Phosphine-Sulfonate | Pd | Drent-type ligands | Linear copolymers with in-chain acrylate | caltech.edu |

| Pyridylimino | Ni | Substituted pyridylimines | Hyperbranched, tunable acrylate incorporation | acs.orgunits.itresearchgate.net |

Controlled Incorporation of Pyridyl Acrylate Units into Polymer Chains

The controlled incorporation of functional monomers is key to tailoring the properties of copolymers. In the context of ethylene copolymerization, the incorporation of pyridyl acrylate units can be achieved using late transition metal catalysts that are tolerant to the basic pyridyl group. The principles governing the incorporation of methyl acrylate, as discussed in the previous section, are largely applicable here.

The level of incorporation of a polar monomer like this compound is influenced by several factors, including the concentration of the polar monomer, the ethylene pressure, the reaction temperature, and the nature of the catalyst. acs.orgd-nb.info Generally, a higher concentration of the polar monomer leads to a higher incorporation level, but often at the expense of catalytic activity and polymer molecular weight. d-nb.info This is because the polar monomer competes with ethylene for coordination to the metal center, and the insertion of the polar monomer can be slower than that of ethylene. acs.org

The structure of the catalyst has a profound effect on the incorporation of polar monomers. For pyridylimino nickel catalysts, it has been observed that less sterically hindered catalysts lead to higher incorporation of methyl acrylate. acs.org This suggests that a balance must be struck between the steric bulk required to prevent chain transfer and the accessibility of the metal center for the coordination of the polar monomer.

The mode of incorporation of the pyridyl acrylate unit—whether it is located within the polymer backbone (in-chain) or at the end of a branch—is also determined by the catalyst and reaction conditions. mdpi.comresearchgate.net For some palladium-based systems, the acrylate units are primarily found at the chain ends, resulting from a process of chain walking and β-hydride elimination after the insertion of the polar monomer. caltech.edu In contrast, other catalyst systems, such as those based on phosphine-sulfonate ligands, can promote in-chain incorporation, leading to more linear functionalized polyethylenes. caltech.edu

The pyridyl group itself can play a role in the copolymerization process. Its ability to coordinate to the metal center could influence the catalyst's behavior and the microstructure of the resulting copolymer. This coordination could either be a deactivating interaction or a directing effect that influences the subsequent monomer insertion.

The synthesis of block copolymers containing segments of polyethylene (B3416737) and poly(pyridyl acrylate) is another avenue for controlled incorporation. This can be achieved through a combination of polymerization techniques, such as synthesizing a polyethylene block via coordination polymerization and then using a transformable end group to initiate the polymerization of the pyridyl acrylate monomer. tdl.org

Alternating Copolymerization Dynamics

Alternating copolymerization is a specific type of copolymerization where the two monomer units add to the growing polymer chain in a regular, alternating fashion. This leads to a highly ordered copolymer structure with the repeating unit -[A-B]-. The tendency for alternation is favored when the two monomers have significantly different electronic properties, for example, one being electron-rich and the other electron-poor.

In the context of copolymerization involving acrylates, late transition metal catalysts have been explored for their potential to promote alternating structures. The alternating copolymerization of olefins with carbon monoxide (CO) using palladium catalysts is a well-established example of this type of controlled polymerization. d-nb.info

For the copolymerization of ethylene and acrylates, achieving perfect alternation is more challenging. However, under certain conditions, a high degree of alternation can be achieved. The mechanism often involves the formation of a stable intermediate after the insertion of one monomer, which then preferentially reacts with the other monomer. For example, after the insertion of an acrylate monomer into a palladium-alkyl bond, the resulting chelate intermediate may be more reactive towards ethylene than towards another acrylate monomer.

The choice of catalyst is critical for promoting alternating copolymerization. The ligand environment around the metal center can influence the relative rates of addition of the two monomers and the stability of the intermediate species. While the copolymerization of ethylene and methyl acrylate with many late transition metal catalysts results in random or blocky structures, there is potential to achieve alternating copolymers through careful catalyst design and optimization of reaction conditions. chinesechemsoc.org

The pyridyl group in this compound could potentially influence the dynamics of alternating copolymerization. Its electronic properties and coordinating ability could enhance the tendency for alternation with an electron-rich comonomer.

Controlled Polymerization Techniques

The synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions from this compound is achievable through various controlled polymerization techniques. These methods are essential for creating materials with tailored properties, leveraging the unique functionality of the pendant pyridyl group.

Atom Transfer Radical Polymerization (ATRP) is a robust controlled radical polymerization (CRP) method suitable for a wide range of functional monomers, including styrenes, (meth)acrylates, and pyridine derivatives. cmu.eduresearchgate.net The polymerization of this compound and its analogs via ATRP is well-documented, though it requires careful selection of catalytic systems to manage the interaction between the basic pyridine nitrogen and the transition metal catalyst.

The fundamental mechanism of ATRP involves a reversible redox process catalyzed by a transition metal complex, typically copper, which cycles between a lower oxidation state (activator) and a higher oxidation state (deactivator). acs.org This process maintains a low concentration of active radical species, minimizing termination reactions and allowing for controlled chain growth. acs.org

For acrylate monomers, copper-based catalytic systems are most common. cmu.edunih.gov However, the Lewis basicity of the pyridine nitrogen in monomers like this compound can lead to the deactivation of the copper catalyst by forming a stable complex. researchgate.net To overcome this, strong, multidentate ligands that form highly stable complexes with the copper catalyst are employed. Ligands such as tris[2-(dimethylamino)ethyl]amine (B34753) (Me6TREN) and tris(2-pyridylmethyl)amine (B178826) (TPMA) have been used successfully for the polymerization of monomers containing pyridine moieties. cmu.edunih.govresearchgate.net These ligands prevent the displacement of the catalyst by the monomer or the resulting polymer, ensuring the polymerization remains controlled. cmu.edu For instance, the ATRP of 4-vinylpyridine (B31050) (4VP) was effectively controlled using a CuCl/Me6TREN catalyst system with 1-phenylethyl chloride (1-PECl) as the initiator, yielding polymers with low polydispersity (Mw/Mn ≈ 1.1–1.2). researchgate.net Similarly, the synthesis of new acrylate monomers with pendant pyridine groups, such as 4-(3-acryloylpropyl)pyridine, has been successfully achieved via ATRP, demonstrating the feasibility of this technique for structurally related monomers. researchgate.net

The rate of polymerization and the degree of control in ATRP are influenced by several factors including temperature, solvent, and the concentrations of the initiator, catalyst, and deactivator. acs.orgcmu.edu The process allows for the synthesis of complex architectures, including block copolymers and star polymers, by using multifunctional initiators or by sequential monomer addition. cmu.eduacs.org

Table 1: Representative Conditions for ATRP of Pyridine-Containing Acrylates and Analogs

| Monomer | Initiator | Catalyst/Ligand | Solvent | Temp. (°C) | Result | Reference |

|---|---|---|---|---|---|---|

| 4-Vinylpyridine (4VP) | 1-Phenylethyl chloride (1-PECl) | CuCl/Me6TREN | 2-Propanol | 40 | Controlled polymerization, Mw/Mn ~ 1.1-1.2 | researchgate.net |

| 4-(3-acryloylpropyl)pyridine | Ethyl 2-bromoisobutyrate | Cu(I)Br/PMDETA | Toluene | 60 | Successful polymerization | researchgate.net |

| Methyl Acrylate (MA) | Ethyl 2-bromoisobutyrate (EBiB) | CuBr/PMDETA | Anisole | 60 | Controlled polymerization, Mw/Mn = 1.07 | cmu.edu |

| n-Butyl Acrylate (n-BuA) | Alkyl Halide | NiBr2(PPh3)2 | - | 85 | Controlled polymerization, Mw/Mn = 1.1-1.4 | acs.org |

This table is illustrative. PMDETA = N,N,N′,N″,N″-Pentamethyldiethylenetriamine; Me6TREN = Tris[2-(dimethylamino)ethyl]amine.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile form of CRP that can be applied to a vast array of monomers under various reaction conditions. merckmillipore.com The control in RAFT is achieved by introducing a thiocarbonylthio compound, known as the RAFT agent or chain transfer agent (CTA), into a conventional free-radical polymerization system. researchgate.net

For monomers containing pyridine groups, such as this compound, a special class of "switchable" RAFT agents is particularly effective. rsc.orgsigmaaldrich.com These agents, typically N-Aryl-N-pyridyl dithiocarbamates, can have their reactivity modulated by the protonation or deprotonation of the pyridyl nitrogen. acs.orgmdpi.com

Deprotonated (Neutral) Form : In its neutral state, the dithiocarbamate (B8719985) is suitable for controlling the polymerization of "less-activated monomers" (LAMs), like vinyl acetate (B1210297) or N-vinylcarbazole. sigmaaldrich.comacs.org

Protonated (Activated) Form : Upon protonation with a strong acid, the RAFT agent becomes significantly more active and capable of controlling the polymerization of "more-activated monomers" (MAMs), a category that includes acrylates like this compound. sigmaaldrich.comacs.orgmdpi.com

This switching ability is crucial for synthesizing well-defined block copolymers containing both MAM and LAM segments. acs.org The polymerization of the MAM block (e.g., poly(this compound)) is conducted first using the protonated RAFT agent. After the first block is formed, the system is deprotonated, and the second, LAM monomer is added to grow the next block. sigmaaldrich.com

The choice of the R and Z groups on the RAFT agent (R-S-C(=S)-Z) is critical for achieving good control over the polymerization. For acrylates, dithioesters and certain dithiocarbamates have shown high transfer coefficients, leading to polymers with low dispersity. acs.org Research on N-aryl-N-pyridyl dithiocarbamates has shown that their effectiveness in controlling methyl acrylate polymerization is influenced by the electronic nature of the substituent on the aryl ring. acs.org

Table 2: Examples of Switchable RAFT Agents for Pyridine-Containing Monomers

| RAFT Agent Structure | Name | Application | Reference |

|---|---|---|---|

|

Cyanomethyl methyl(4-pyridyl)carbamodithioate | Switchable agent for MAMs (protonated) and LAMs (neutral) | sigmaaldrich.comgoogle.com |

|

2-Cyanopropan-2-yl N-methyl-N-(pyridin-4-yl)carbamodithioate | Switchable agent for MAMs (protonated) and LAMs (neutral) | google.com |

|

Cyanomethyl (4-methoxyphenyl)(pyridin-4-yl)carbamodithioate | Controls polymerization of methyl acrylate (MAM) in protonated form | acs.org |

Structures are representative. The specific RAFT agent must be chosen based on the monomer and desired polymer characteristics.

Group Transfer Polymerization (GTP) is a living polymerization method primarily used for acrylic monomers. illinois.edu It was first discovered in 1983 for the polymerization of methyl methacrylate. mdpi.com The process involves an initiator, typically a silyl (B83357) ketene (B1206846) acetal (B89532), and a catalyst, which can be a nucleophilic anion (e.g., bifluoride) or a Lewis acid. illinois.eduuni-bayreuth.de During propagation, the silyl group from the initiator is transferred to the incoming monomer molecule, regenerating the silyl ketene acetal at the new chain end. illinois.edu

GTP is well-suited for polymerizing polar vinyl monomers, including both acrylates and vinyl pyridines. mdpi.comuni-bayreuth.de The polymerization of 2-vinylpyridine (B74390) has been achieved using rare earth metal-based GTP (REM-GTP), which proceeds through a repeated 1,4-conjugate Michael-type addition. mdpi.com Given that both the acrylate and vinyl pyridine functionalities are amenable to GTP, it is a viable technique for the controlled polymerization of this compound.

The mechanism can be catalyzed by various compounds:

Nucleophilic Catalysts : Anions such as bifluoride or cyanide can catalyze GTP. The efficiency of the catalyst often correlates with the pKa of its conjugate acid. uni-bayreuth.de

Lewis Acid Catalysts : Lewis acids are believed to activate the monomer by coordinating with the carbonyl oxygen of the acrylate group, making it more susceptible to nucleophilic attack by the silyl ketene acetal chain end. uni-bayreuth.de

Organocatalysts : More recently, organocatalysts like phosphazene bases have been used to catalyze the GTP of methacrylates, enabling the synthesis of complex architectures like multi-armed star polymers. acs.org

GTP allows for the creation of block copolymers and other specialized architectures due to its living nature. illinois.edu For this compound, the Lewis basic pyridine ring could potentially interact with Lewis acid catalysts, necessitating careful selection of the catalytic system to ensure controlled polymerization.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Influence of Monomer Structure on Polymer Architecture and Reactivity

The structure of this compound, which combines an electron-withdrawing acrylate group with a basic pyridyl moiety, significantly influences its polymerization behavior and the architecture of the resulting polymers.

Influence on Reactivity: The reactivity of this compound is distinct from that of its simpler analogs like methyl acrylate and 4-vinylpyridine.

Comparison to Methyl Acrylate (MA): The presence of the 4-pyridyl group introduces a basic site that can interact with polymerization components, particularly the metal catalysts in ATRP. cmu.eduresearchgate.net This requires the use of specialized, strongly coordinating ligands. cmu.edu The pyridine group also imparts pH-responsiveness to the resulting polymer, a feature absent in standard polyacrylates.

Comparison to Vinylpyridines (VP): The acrylate group is a "more activated" polymerizable group compared to the simple vinyl group in VPs. acs.orgmdpi.com This is due to the electron-withdrawing nature of the ester, which stabilizes the propagating radical. This difference in reactivity is critical in copolymerization and in the selection of appropriate control agents, such as in RAFT polymerization. mdpi.com Furthermore, analogs with a flexible spacer between the polymerizable group and the pyridine ring, such as 4-(3-acryloylpropyl)pyridine, can exhibit different reactivity due to reduced steric hindrance and altered electronic effects from the pyridine core. researchgate.net

Influence on Polymer Architecture: The use of controlled polymerization techniques (ATRP, RAFT, GTP) allows the unique structure of this compound to be incorporated into a wide variety of polymer architectures.

Linear and Block Copolymers: Sequential addition of monomers allows for the synthesis of well-defined block copolymers. For example, using switchable RAFT agents, blocks of poly(this compound) can be combined with blocks of less activated monomers. sigmaaldrich.com

Branched and Star Architectures: The synthesis of branched polymers can be achieved by copolymerizing with a small amount of a divinyl or multivinyl monomer in the presence of a chain transfer agent to prevent gelation. researchgate.net Additionally, using multifunctional initiators in ATRP or GTP allows for the "core-first" synthesis of star-shaped polymers where arms of poly(this compound) grow from a central core. acs.orgacs.org The architecture, in turn, influences properties such as solution viscosity and thermal behavior. acs.orgresearchgate.net

Functional Polymers: The pendant pyridyl group serves as a highly versatile functional handle for post-polymerization modification. It can be protonated or quaternized to create polycations and polyelectrolytes, or used to complex with metal ions. researchgate.net This functionality is preserved during controlled polymerization, enabling the design of "smart" polymers that respond to stimuli like pH.

The interplay between the monomer's inherent reactivity and the chosen polymerization technique dictates the final polymer structure, from simple linear chains to complex, functional architectures.

Advanced Spectroscopic and Analytical Characterization of Methyl 3 4 Pyridyl Acrylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of methyl-3-(4-pyridyl)acrylate (B1599253). Through the analysis of ¹H and ¹³C NMR spectra, as well as multidimensional techniques, a complete picture of the molecule's connectivity and spatial arrangement can be obtained.

¹H and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides key information about the different proton environments within the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS). pitt.edu The pyridyl protons typically appear as distinct multiplets in the aromatic region of the spectrum. The protons of the acrylate (B77674) moiety, specifically the vinylic protons, exhibit characteristic shifts and coupling constants that confirm the trans or cis configuration of the double bond. The methyl ester protons appear as a sharp singlet in the upfield region.

Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. libretexts.org The carbonyl carbon of the ester group is characteristically found at the low-field end of the spectrum, typically between 160 and 220 ppm. libretexts.org The carbons of the pyridine (B92270) ring and the double bond also have distinct chemical shifts that aid in the complete assignment of the carbon skeleton.

Interactive Data Table: ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridyl-H2, H6 | 8.60 (d) | 150.5 |

| Pyridyl-H3, H5 | 7.35 (d) | 120.8 |

| Vinylic-Hα | 6.50 (d) | 118.0 |

| Vinylic-Hβ | 7.65 (d) | 145.0 |

| -OCH₃ | 3.75 (s) | 52.0 |

| Carbonyl C=O | - | 166.5 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between different atoms in the molecule. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, COSY spectra would show correlations between the adjacent protons on the pyridine ring and between the vinylic protons of the acrylate group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu This is instrumental in assigning the carbon signals based on the already assigned proton spectrum.

Solution-State NMR for Molecular Interactions